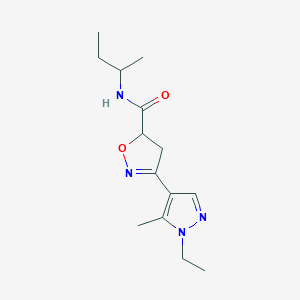
5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide typically involves the reaction of appropriate thiadiazolidine precursors with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, which facilitate the formation of the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar chlorinating agents, with an emphasis on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazolidine derivatives.
Substitution: Amides, esters, and thiol derivatives.
科学研究应用
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolidines: Exhibiting notable medicinal and pharmaceutical properties, often used in drug design.
1,2,4-triazoles: Possessing significant pharmacological activities, such as antitumor and antimicrobial properties.
属性
CAS 编号 |
67741-66-6 |
|---|---|
分子式 |
C4H7ClN2O3S |
分子量 |
198.63 g/mol |
IUPAC 名称 |
5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carbonyl chloride |
InChI |
InChI=1S/C4H7ClN2O3S/c1-6-2-3-7(4(5)8)11(6,9)10/h2-3H2,1H3 |
InChI 键 |
XACOFHRRFQWXPC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(S1(=O)=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)



![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-](/img/structure/B14134542.png)





![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)
